3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide 3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17728904
InChI: InChI=1S/C10H19NO2S/c1-8-3-2-4-10(8)11-9-5-6-14(12,13)7-9/h8-11H,2-7H2,1H3
SMILES:
Molecular Formula: C10H19NO2S
Molecular Weight: 217.33 g/mol

3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC17728904

Molecular Formula: C10H19NO2S

Molecular Weight: 217.33 g/mol

* For research use only. Not for human or veterinary use.

3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide -

Specification

Molecular Formula C10H19NO2S
Molecular Weight 217.33 g/mol
IUPAC Name N-(2-methylcyclopentyl)-1,1-dioxothiolan-3-amine
Standard InChI InChI=1S/C10H19NO2S/c1-8-3-2-4-10(8)11-9-5-6-14(12,13)7-9/h8-11H,2-7H2,1H3
Standard InChI Key IKFBCOUHOSRGOR-UHFFFAOYSA-N
Canonical SMILES CC1CCCC1NC2CCS(=O)(=O)C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide features a tetrahydrothiophene (thiophane) ring system oxidized to a 1,1-dioxide sulfone (Figure 1). The 3-position of the ring is substituted with a (2-methylcyclopentyl)amino group, introducing steric bulk and chiral centers. The molecular formula is deduced as C10_{10}H19_{19}NO2_2S, with a molecular weight of 241.33 g/mol based on analogous compounds .

Key Structural Features:

  • Tetrahydrothiophene 1,1-dioxide core: A five-membered saturated ring with two sulfonyl oxygen atoms, conferring polarity and rigidity .

  • (2-Methylcyclopentyl)amino substituent: A bicyclic amine moiety that introduces stereochemical complexity and influences solubility.

Physicochemical Data

While experimental data for this specific compound are absent, properties can be extrapolated from structurally related sulfones (Table 1) .

Table 1: Estimated Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular Weight241.33 g/molAnalog: C12_{12}H15_{15}BrFNO2_2S
Density1.25–1.35 g/cm³Tetrahydrothiophene dioxide
Boiling Point280–300°CSulfones with similar mass
SolubilityModerate in polar solvents (e.g., DMSO, methanol)Sulfone polarity
LogP (Partition Coefficient)1.2–1.8Hydrophobic cyclopentyl group

The sulfone group enhances water solubility compared to non-oxidized thioethers, while the bicyclic amine may reduce crystallinity, leading to lower melting points .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide likely involves three key steps:

  • Formation of the tetrahydrothiophene ring.

  • Introduction of the (2-methylcyclopentyl)amino group.

  • Oxidation to the sulfone.

Tetrahydrothiophene Ring Formation

The tetrahydrothiophene core can be synthesized via cyclization of 1,4-diols with thionating agents (e.g., Lawesson’s reagent) . Alternatively, ring-closing metathesis (RCM) of diallyl sulfides offers a stereocontrolled route .

Amination at the 3-Position

Nucleophilic substitution or reductive amination is employed to introduce the amine group. For instance, treatment of 3-bromotetrahydrothiophene with 2-methylcyclopentylamine under basic conditions (e.g., K2_2CO3_3) could yield the desired amine intermediate.

Sulfone Oxidation

Oxidation of the sulfide to the sulfone is achieved using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid . For example, 3-((2-methylcyclopentyl)amino)tetrahydrothiophene treated with mCPBA in dichloromethane at 0°C–25°C would yield the sulfone .

Representative Reaction Scheme:

  • Cyclization:
    C4H8S+Lawesson’s reagentTetrahydrothiophene\text{C}_4\text{H}_8\text{S} + \text{Lawesson’s reagent} \rightarrow \text{Tetrahydrothiophene}

  • Amination:
    3-Bromotetrahydrothiophene+2-Methylcyclopentylamine3-((2-Methylcyclopentyl)amino)tetrahydrothiophene\text{3-Bromotetrahydrothiophene} + \text{2-Methylcyclopentylamine} \rightarrow \text{3-((2-Methylcyclopentyl)amino)tetrahydrothiophene}

  • Oxidation:
    3-((2-Methylcyclopentyl)amino)tetrahydrothiophene+mCPBATarget Compound\text{3-((2-Methylcyclopentyl)amino)tetrahydrothiophene} + \text{mCPBA} \rightarrow \text{Target Compound}

Research Gaps and Future Directions

Unresolved Questions

  • Stereochemical Outcomes: The impact of the 2-methylcyclopentyl group’s chirality on synthetic routes remains unexplored.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties require empirical validation.

Proposed Studies

  • X-ray Crystallography: To resolve the three-dimensional structure and confirm stereochemistry.

  • In Vitro Screening: Evaluate inhibitory activity against kinase or protease targets.

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